Enhanced Acidity: pKa Shift of 2.27 Units Below Hydroquinone Enables Distinct Protonation State at Physiological pH
The electron-withdrawing nitro group at the 2-position significantly acidifies the para-hydroxyl groups. 2-Nitrobenzene-1,4-diol exhibits pK₁ = 7.63 and pK₂ = 10.06 at 25 °C, compared with hydroquinone (pKa ≈ 9.9) and 2-chlorohydroquinone (predicted pKa ≈ 9.21) [1]. The pK₁ depression of 2.27 units relative to hydroquinone means that at pH 7.4, approximately 37% of 2-nitrobenzene-1,4-diol exists in the mono-anionic form, versus <1% for hydroquinone and ~1.5% for 2-chlorohydroquinone, based on Henderson–Hasselbalch calculations [2]. This speciation difference directly impacts solubility, partitioning, and metal-chelation behavior in aqueous systems.
| Evidence Dimension | First acid dissociation constant (pK₁) at 25 °C |
|---|---|
| Target Compound Data | pK₁ = 7.63 (measured, 25 °C) |
| Comparator Or Baseline | Hydroquinone: pKa = 9.9 (literature); 2-Chlorohydroquinone: pKa = 9.21 (predicted, 25 °C) |
| Quantified Difference | ΔpK₁ = –2.27 vs. hydroquinone; ΔpK₁ = –1.58 vs. 2-chlorohydroquinone |
| Conditions | Aqueous solution, 25 °C; data from ChemicalBook and Wikipedia |
Why This Matters
For procurement decisions in biochemical assay design or extraction protocol development, the substantially lower pK₁ of 2-nitrobenzene-1,4-diol dictates different buffer conditions and ionization-dependent partitioning behavior that hydroquinone or halogenated analogs cannot match.
- [1] ChemicalBook. Chlorohydroquinone (CAS 615-67-8) – pKa 9.21±0.18 (Predicted). https://www.chemicalbook.cn/ View Source
- [2] Wikipedia. Hydroquinone – Acidity (pKa) 9.9. https://en.wikipedia.org/wiki/Hydroquinone View Source
